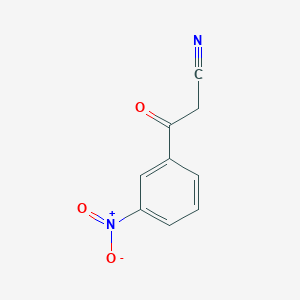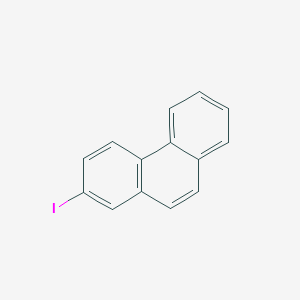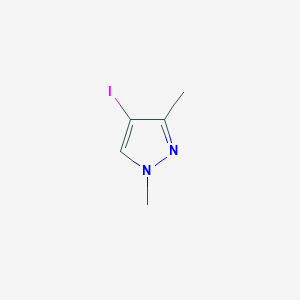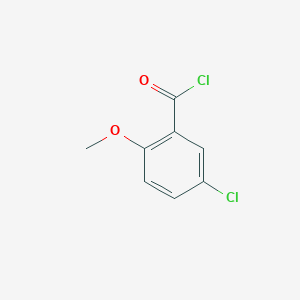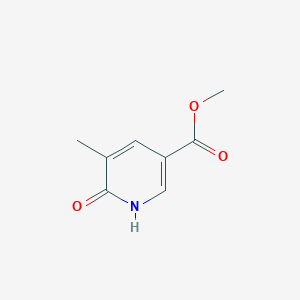
4-(Pyridin-3-yl)butan-2-one
Übersicht
Beschreibung
“4-(Pyridin-3-yl)butan-2-one” is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-3-yl)butan-2-one” is 1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-(Pyridin-3-yl)butan-2-one” is a liquid compound . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents
- Scientific Field: Medical Chemistry
- Application Summary: “4-(Pyridin-3-yl)butan-2-one” is used in the design and synthesis of novel anti-tubercular agents . These agents are designed to combat Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compound is used as a building block in the synthesis of these agents. The exact procedures and parameters would be detailed in the full text of the research .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Material Science
- Scientific Field: Material Science
- Application Summary: “4-(Pyridin-3-yl)butan-2-one” may be used as a component in the development of new materials with specific properties, such as improved conductivity, stability, or reactivity .
- Methods of Application: The compound is incorporated into the material during its synthesis. The exact procedures and parameters would be detailed in the full text of the research .
- Results: The results of this application are not specified in the source .
Optical Switching and Signal Processing
- Scientific Field: Optical Physics
- Application Summary: Organic molecules, potentially including “4-(Pyridin-3-yl)butan-2-one”, are candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .
- Methods of Application: The compound would be incorporated into the optical device during its fabrication. The exact procedures and parameters would be detailed in the full text of the research .
- Results: The results of this application are not specified in the source .
Synthesis of Novel Compounds
- Scientific Field: Organic Chemistry
- Application Summary: “4-(Pyridin-3-yl)butan-2-one” could potentially be used in the synthesis of novel organic compounds .
- Methods of Application: The compound would be used as a reactant in the synthesis process. The exact procedures and parameters would be detailed in the full text of the research .
- Results: The results of this application are not specified in the source .
Anti-fungal Agents
- Scientific Field: Medical Chemistry
- Application Summary: “4-(Pyridin-3-yl)butan-2-one” could potentially be used in the design and synthesis of novel anti-fungal agents . These agents are designed to combat various Candida species, including several multidrug-resistant ones .
- Methods of Application: The compound is used as a building block in the synthesis of these agents. The exact procedures and parameters would be detailed in the full text of the research .
- Results: The small molecule (Probe II) displayed potent activity only against the Candida spp. with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Chemical Synthesis
- Scientific Field: Chemical Synthesis
- Application Summary: “4-(Pyridin-3-yl)butan-2-one” could potentially be used in the synthesis of other chemical compounds .
- Methods of Application: The compound would be used as a reactant in the synthesis process. The exact procedures and parameters would be detailed in the full text of the research .
- Results: The results of this application are not specified in the source .
Eigenschaften
IUPAC Name |
4-pyridin-3-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUNKLBPKLZUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498105 | |
| Record name | 4-(Pyridin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)butan-2-one | |
CAS RN |
55161-19-8 | |
| Record name | 4-(Pyridin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



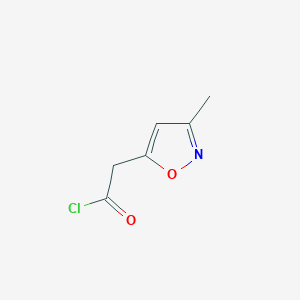
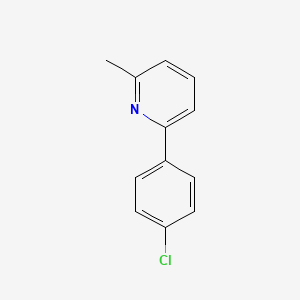
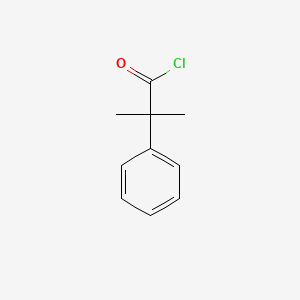
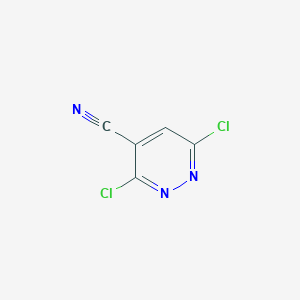
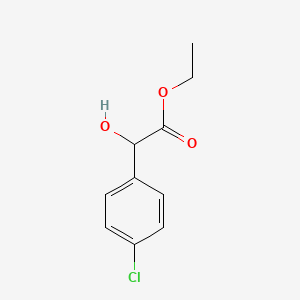
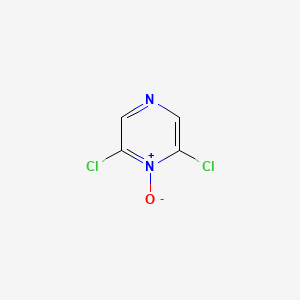
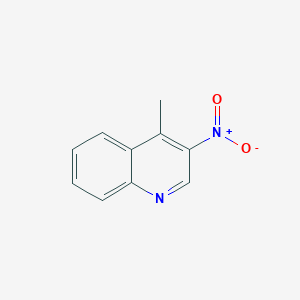
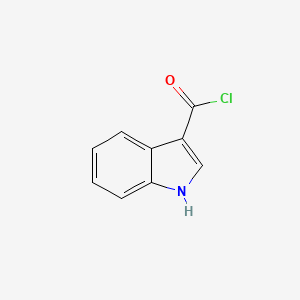
![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
